molecular formula C10H11NO2 B577776 3,4-DiMethoxyphenylacetonitrile-a,a-d2 CAS No. 1219803-34-5

3,4-DiMethoxyphenylacetonitrile-a,a-d2

Cat. No. B577776
CAS RN: 1219803-34-5
M. Wt: 179.215
InChI Key: ASLSUMISAQDOOB-BFWBPSQCSA-N
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Description

3,4-DiMethoxyphenylacetonitrile-a,a-d2 is the deuterium labeled version of 3,4-DiMethoxyphenylacetonitrile . It is an intermediate in the preparation of the muscle relaxant Papverine . It has been used in the synthesis of (Z)-3- (benzo [b]thiophen-2-yl)-2- (3,4-dimethoxyphenyl)acrylonitrile .


Molecular Structure Analysis

The molecular formula of 3,4-DiMethoxyphenylacetonitrile-a,a-d2 is C10H11NO2 . The molecular weight is 177.2 .


Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-DiMethoxyphenylacetonitrile-a,a-d2 include a molecular weight of 177.2 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-DiMethoxyphenylacetonitrile-a,a-d2 involves the reaction of 3,4-DiMethoxyphenylacetaldehyde with potassium cyanide-d2 in the presence of deuterium oxide.", "Starting Materials": [ "3,4-DiMethoxyphenylacetaldehyde", "Potassium cyanide-d2", "Deuterium oxide" ], "Reaction": [ "1. Dissolve 3,4-DiMethoxyphenylacetaldehyde in deuterium oxide.", "2. Add potassium cyanide-d2 to the solution.", "3. Heat the mixture at reflux for several hours.", "4. Allow the reaction mixture to cool to room temperature.", "5. Extract the product with a suitable organic solvent.", "6. Dry the organic layer over anhydrous sodium sulfate.", "7. Concentrate the solution to obtain 3,4-DiMethoxyphenylacetonitrile-a,a-d2." ] }

CAS RN

1219803-34-5

Product Name

3,4-DiMethoxyphenylacetonitrile-a,a-d2

Molecular Formula

C10H11NO2

Molecular Weight

179.215

IUPAC Name

2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i5D2

InChI Key

ASLSUMISAQDOOB-BFWBPSQCSA-N

SMILES

COC1=C(C=C(C=C1)CC#N)OC

synonyms

3,4-DiMethoxyphenylacetonitrile-a,a-d2

Origin of Product

United States

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